molecular formula C13H16N2O6 B1313537 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid CAS No. 512180-63-1

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Cat. No.: B1313537
CAS No.: 512180-63-1
M. Wt: 296.28 g/mol
InChI Key: NIDVJUQDFSSGCK-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group on a phenyl ring, with an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Scientific Research Applications

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

The mode of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid involves its role as a Boc-protected amino acid. In peptide synthesis, the Boc group serves as a protective group for the amino group, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that this compound may influence protein synthesis and related biochemical pathways .

Pharmacokinetics

As a Boc-protected amino acid, its bioavailability may be influenced by factors such as its stability under physiological conditions and its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of this compound are likely related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can contribute to the formation of proteins with diverse biological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and thus the compound’s ability to participate in peptide synthesis . Other factors, such as temperature and the presence of other reactive species, may also influence its action .

Safety and Hazards

As with any chemical compound, handling “2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. If it’s a useful intermediate in organic synthesis, research might focus on developing more efficient synthesis methods or exploring new reactions that the compound can undergo .

Biochemical Analysis

Biochemical Properties

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during synthesis. The interactions between this compound and enzymes such as proteases and peptidases are essential for its role in peptide synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for precise control over peptide synthesis, which can impact cell function. For example, the presence of the Boc group can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s Boc group is cleaved under acidic conditions, revealing the amino group and allowing it to participate in further reactions. This process involves the formation of a carbamate intermediate, which is then hydrolyzed to release the free amine. The cleavage of the Boc group is a critical step in the compound’s mechanism of action, enabling it to function as a protective group in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under dry and cool conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can maintain its protective properties for extended periods, making it suitable for use in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as skin irritation and respiratory issues. It is essential to determine the appropriate dosage to avoid these toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, facilitating the incorporation of amino acids into peptides. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, allowing it to reach its target sites within the cell. Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where peptide synthesis occurs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus, where it participates in peptide synthesis. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Reduction: Reduction of the nitro group yields the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group on the phenyl ring. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVJUQDFSSGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446589
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512180-63-1
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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